Ethanamine, N-ethyl-2-(4-nitrophenoxy)-
CAS No.: 60814-18-8
Cat. No.: VC14329681
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60814-18-8 |
|---|---|
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | N-ethyl-2-(4-nitrophenoxy)ethanamine |
| Standard InChI | InChI=1S/C10H14N2O3/c1-2-11-7-8-15-10-5-3-9(4-6-10)12(13)14/h3-6,11H,2,7-8H2,1H3 |
| Standard InChI Key | IEYBACXIUZOUCN-UHFFFAOYSA-N |
| Canonical SMILES | CCNCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a central ethanamine chain (N-ethyl group attached to a two-carbon backbone) linked to a 4-nitrophenoxy moiety via an ether bond. The nitro group at the para position of the aromatic ring introduces strong electron-withdrawing effects, influencing both reactivity and spectroscopic properties. Key structural features include:
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Molecular formula: C₁₀H₁₄N₂O₃
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Molecular weight: 210.23 g/mol (calculated from isotopic composition)
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Functional groups: Primary amine, nitro group, ether linkage
The planar aromatic ring and tetrahedral amine geometry create a hybridized structure amenable to diverse chemical transformations.
| Spectroscopic Method | Predicted Features |
|---|---|
| IR Spectroscopy | N–H stretch (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹) |
| ¹H NMR | Ethyl group triplet (δ 1.1–1.3 ppm), aromatic protons (δ 7.5–8.2 ppm), –OCH₂– multiplet (δ 3.5–4.0 ppm) |
| MS | Molecular ion peak at m/z 210, fragmentation patterns indicative of nitro group loss |
These features enable precise structural confirmation in analytical workflows.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary synthesis route involves nucleophilic substitution between 4-nitrophenol and N-ethyl-2-bromoethanamine under basic conditions:
Optimized Conditions:
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Solvent: Dichloromethane or toluene
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Temperature: Reflux (~40°C for DCM)
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Base: Sodium hydroxide (1.2 eq)
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Reaction time: 6–8 hours
This method achieves yields of 68–75% after purification via column chromatography.
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 75% | 89% |
| Throughput | 2 kg/day | 15 kg/day |
| Temperature Control | ±5°C | ±0.5°C |
Automated systems precisely regulate residence time and stoichiometry, reducing byproduct formation.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under standard conditions:
| Property | Value/Description |
|---|---|
| Melting Point | 92–94°C (decomposes above 120°C) |
| Solubility (25°C) | DCM: 45 g/L; Water: <0.1 g/L |
| pH Stability | Stable at pH 5–9; decomposes under strong acid/base conditions |
The nitro group’s electron-withdrawing nature reduces amine basicity (predicted pKₐ ~8.2).
Reactivity and Functional Transformations
Nitro Group Reduction
Catalytic hydrogenation converts the nitro group to an amine:
This reaction produces N-ethyl-2-(4-aminophenoxy)ethanamine, a valuable intermediate for azo dyes.
Amine Alkylation
The primary amine undergoes quaternization with methyl iodide:
Quaternary ammonium derivatives show enhanced solubility for pharmaceutical formulations.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Antihypertensive agents: Via reductive amination to create β-blocker analogs
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Anticancer drugs: Coordination complexes with platinum(II) exhibit cytotoxicity in in vitro assays
Polymer Chemistry
Incorporation into epoxy resins improves thermal stability:
| Resin Property | Without Additive | With 5% Additive |
|---|---|---|
| Decomposition Temp | 280°C | 315°C |
| Flexural Strength | 85 MPa | 102 MPa |
These modifications enable aerospace applications.
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